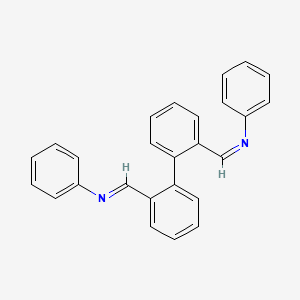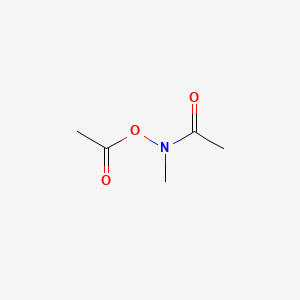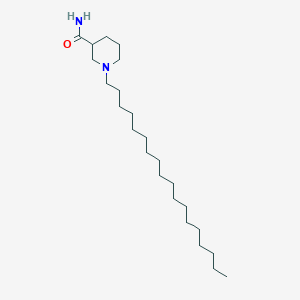
Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, medicine, and chemical research. This compound, in particular, is characterized by its unique molecular structure, which includes a pentyloxyphenyl group and piperidinyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride typically involves multiple steps:
Formation of the pentyloxyphenyl intermediate: This step involves the reaction of pentyloxyphenol with a suitable reagent to introduce the carbamate group.
Introduction of piperidinyl groups: The intermediate is then reacted with piperidine and a suitable alkylating agent to introduce the piperidinyl groups.
Formation of the final ester: The final step involves the esterification of the intermediate with carbamic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the pentyloxyphenyl group.
Reduction: Reduction reactions may target the carbamate or ester groups.
Substitution: The piperidinyl groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, carbamates are often studied for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit specific enzymes, such as acetylcholinesterase, which is relevant in the study of neurodegenerative diseases.
Medicine
Medically, carbamates have been explored for their potential therapeutic applications. This compound may be evaluated for its pharmacological properties, including its efficacy and safety as a drug candidate.
Industry
In the industrial sector, carbamates are used in the production of pesticides, herbicides, and fungicides. This compound may be studied for its effectiveness and environmental impact as an agricultural chemical.
作用机制
The mechanism of action of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of neurotransmitter degradation or disruption of cellular signaling.
相似化合物的比较
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with different functional groups.
Carbamic acid, ethyl ester: Another carbamate with an ethyl group instead of a pentyloxyphenyl group.
Carbamic acid, phenyl ester: A compound with a phenyl group, lacking the piperidinyl groups.
Uniqueness
The uniqueness of carbamic acid, (2-(pentyloxy)phenyl)-, 2-(1-piperidinyl)-1-(1-piperidinylmethyl)ethyl ester, dihydrochloride lies in its complex structure, which includes both pentyloxyphenyl and piperidinyl groups. This structure may confer unique chemical and biological properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
113873-29-3 |
|---|---|
分子式 |
C25H43Cl2N3O3 |
分子量 |
504.5 g/mol |
IUPAC 名称 |
1,3-di(piperidin-1-yl)propan-2-yl N-(2-pentoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C25H41N3O3.2ClH/c1-2-3-12-19-30-24-14-7-6-13-23(24)26-25(29)31-22(20-27-15-8-4-9-16-27)21-28-17-10-5-11-18-28;;/h6-7,13-14,22H,2-5,8-12,15-21H2,1H3,(H,26,29);2*1H |
InChI 键 |
LTICQQSZKJMFNZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-bromo-1H-isoindole-1,3(2H)-dione](/img/structure/B11959841.png)






![4-[(E)-(2-{[4-(2-chlorobenzyl)piperazin-1-yl]acetyl}hydrazinylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B11959891.png)



![3-methyl-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11959934.png)


